molecular formula C21H15NO4 B2966402 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886145-37-5

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2966402
CAS No.: 886145-37-5
M. Wt: 345.354
InChI Key: INKJJENWJGDWEO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of hybrid molecules that combine a xanthone core with a benzamide moiety, a structure known for its potential biological activity. While specific data on this exact compound is limited, research on highly analogous structures, particularly N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, provides strong insight into its research value . The primary research application of this compound is as a potential antiproliferative agent. Studies on structurally similar xanthone-sulfonamide hybrids have demonstrated significant in vitro activity against a diverse panel of human tumor cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cells . The presence of the 4-methoxy substituent on the benzamide ring is a critical feature, as this electron-donating group has been correlated with enhanced antiproliferative potency in related molecular series, in some cases exceeding the activity of standard chemotherapeutic drugs like etoposide . The planar tricyclic xanthone moiety is hypothesized to facilitate interaction with biological targets, potentially through mechanisms such as DNA intercalation, which is a recognized mode of action for several anticancer xanthone derivatives . This compound is intended for research purposes only, specifically for investigating new lead structures in anticancer drug discovery, exploring structure-activity relationships (SAR) in xanthone-containing hybrids, and studying mechanisms of cell proliferation inhibition. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-15-9-6-13(7-10-15)21(24)22-14-8-11-17-19(12-14)26-18-5-3-2-4-16(18)20(17)23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJJENWJGDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or reduced xanthone derivatives.

    Substitution: Formation of thioethers or amides.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Sulfur-Containing Derivatives The thiourea analog 4-methoxy-N-(phenylcarbamothioyl)benzamide () replaces the xanthenone group with a thiourea (C=S) moiety. Key differences include:

  • Bond Lengths : The C=O bond in the benzamide core is shorter (1.220–1.223 Å) compared to the C=S bond (1.658–1.662 Å), reflecting differences in bond polarity and resonance stabilization .
  • Coordination Chemistry: The thiourea group enables metal coordination (e.g., Cu(II), Ni(II)), unlike the xanthenone-based compound, which lacks such donor sites .
  • Hydrogen Bonding: Thiourea derivatives exhibit N–H···O and C–H···O interactions, forming 1D chains in crystal structures, whereas xanthenone systems may rely on π-π stacking due to extended aromaticity .

B. Heterocyclic Substitutions

  • 4-Methoxy-N-(pyridin-2-yl)benzamide (): Incorporates a pyridine ring instead of xanthenone. The electron-deficient pyridine enhances solubility in polar solvents and alters NMR shifts (e.g., downfield NH resonance at δ 7.64 ppm) .
Physicochemical Properties
Compound Melting Point (K) C=O Bond Length (Å) C=S Bond Length (Å) Notable Interactions
4-Methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide* N/A ~1.22 (estimated) N/A π-π stacking (predicted)
4-Methoxy-N-(phenylcarbamothioyl)benzamide 397–399 1.220(2) 1.662(2) N–H···O, C–H···O
4-Methoxy-N-(pyridin-2-yl)benzamide N/A N/A N/A NH resonance δ 7.64 ppm

*Estimated based on analogs.

Biological Activity

4-Methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is a compound belonging to the xanthone class, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in cancer treatment.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a xanthone moiety with a benzamide group. This structural configuration is believed to contribute to its biological activities, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It is known to modulate the Nrf2 pathway, enhancing the cellular response to oxidative stress. This modulation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), which help mitigate oxidative damage in cells .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial in reducing inflammation in various pathological conditions, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

3. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects .

The mechanisms through which this compound exerts its biological activities include:

  • Nrf2 Activation : Enhances the antioxidant response.
  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cytokine Inhibition : Reduces inflammation through the suppression of pro-inflammatory mediators .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-methoxy-9H-xanthen-9-oneXanthone coreModerate antioxidant activity
9H-xanthen-9-oneParent xanthoneLimited biological activity
4-hydroxy-9H-xanthen-9-oneHydroxyl group instead of methoxyEnhanced antioxidant but less potent than the target compound

The presence of both methoxy and benzamide groups in this compound contributes to its distinct biological profile compared to these analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antiproliferative Effects : In vitro tests showed that this compound significantly inhibited the growth of breast cancer cell lines MDA-MB-231 and T47D, demonstrating its potential as an anticancer agent .
  • Oxidative Stress Model : Research involving human macrophages indicated that treatment with this compound reduced reactive oxygen species (ROS) production under inflammatory conditions, supporting its role as an antioxidant .

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